Technical Guide: Synthesis and Characterization of Ethenoxymethoxyethene (Divinyl Formal)
Technical Guide: Synthesis and Characterization of Ethenoxymethoxyethene (Divinyl Formal)
Executive Summary & Strategic Relevance
Ethenoxymethoxyethene , commonly known as Divinyl Formal (DVF) or Bis(vinyloxy)methane (CAS: 111-38-6), is a bifunctional vinyl ether critical to the development of stimuli-responsive biomaterials. Unlike its structural analog Divinyl Sulfone (DVS)—which forms stable, irreversible crosslinks—Divinyl Formal contains a central acetal linkage (
This acetal core provides a "molecular switch": it is stable at physiological pH (7.4) but undergoes rapid hydrolysis in acidic environments (pH < 6.0), such as endosomal compartments or the tumor microenvironment (TME). This property makes DVF an essential crosslinker for synthesizing pH-responsive hydrogels and smart drug delivery systems (DDS) .
Key Technical Specifications
| Property | Value | Relevance |
| IUPAC Name | 1,1'-[Methylenebis(oxy)]diethene | Official nomenclature |
| Molecular Formula | Precursor calculation | |
| Molecular Weight | 100.12 g/mol | Stoichiometry |
| Boiling Point | ~88–90 °C | Purification via distillation |
| Functionality | Bifunctional Vinyl Ether | Crosslinking / Polymerization |
| Labile Group | Acetal (Formal) | Acid-triggered degradation |
Synthetic Architecture
While industrial production utilizes the high-pressure Reppe reaction (Acetylene + Paraformaldehyde), this method poses significant explosion hazards in standard research laboratories.
For laboratory-scale synthesis, we employ a Two-Stage Dehydrohalogenation Strategy . This route utilizes the stable precursor Bis(2-chloroethoxy)methane , converting it to the divinyl ether via base-mediated elimination. This method offers higher safety margins and reproducible yields without specialized pressure vessels.
Diagram 1: Synthetic Pathway (Graphviz)
Caption: Two-stage synthesis avoiding high-pressure acetylene. The critical step is the base-mediated double elimination of HCl.
Detailed Experimental Protocol
Phase 1: Precursor Synthesis (Bis(2-chloroethoxy)methane)
Note: This compound is commercially available. If purchasing, proceed directly to Phase 2. If synthesizing, follow the protocol below.
Reagents:
-
2-Chloroethanol (Excess)[1]
-
Paraformaldehyde[1]
-
Catalyst: Dry HCl gas or p-Toluenesulfonic acid (pTsOH)
Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and a reflux condenser.
-
Reaction: Combine 2-chloroethanol and paraformaldehyde (molar ratio 2.2:1). Introduce acid catalyst.[2][3][4]
-
Heating: Heat to 50–70 °C for 4–6 hours. The mixture will homogenize as paraformaldehyde depolymerizes and reacts.
-
Workup: Neutralize the acid catalyst. Separate the organic layer.
-
Purification: Vacuum distillation is mandatory to remove unreacted 2-chloroethanol. Collect the fraction boiling at ~108 °C (16 mmHg).
Phase 2: Elimination to Divinyl Formal (Core Protocol)
This step requires strict anhydrous conditions to prevent hydrolysis of the forming vinyl ether.
Reagents:
-
Bis(2-chloroethoxy)methane (from Phase 1)
-
Potassium Hydroxide (KOH), powdered (4.0 eq)
-
Solvent: DMSO (Anhydrous) or PEG-400 (Phase Transfer condition)
-
Stabilizer: Trace hydroquinone (to prevent radical polymerization)
Step-by-Step Workflow:
-
Reactor Prep: Flame-dry a 500 mL 3-neck flask. Flush with Nitrogen (
). -
Base Suspension: Add powdered KOH (4.0 molar equivalents relative to precursor) into anhydrous DMSO. Stir vigorously to create a suspension.
-
Addition: Add Bis(2-chloroethoxy)methane dropwise over 30 minutes. The reaction is exothermic; maintain temperature below 60 °C using an ice bath if necessary.
-
Elimination: Once addition is complete, heat the mixture to 110–120 °C for 3–5 hours.
-
Mechanism: E2 elimination occurs. The polar aprotic solvent (DMSO) enhances the basicity of hydroxide.
-
-
Distillation (In-Situ): Equip the flask with a short-path distillation head. Apply a slight vacuum or sweep with
. -
Collection: The product, Divinyl Formal, has a lower boiling point (~88 °C) than the precursor. Distill the product directly from the reaction mixture as it forms to prevent polymerization.
-
Stabilization: Collect the distillate in a flask containing a few pellets of KOH. Crucial: Vinyl ethers are acid-sensitive.[5] The KOH pellets neutralize any adventitious acid and stabilize the product during storage.
Characterization & Validation
Validation requires confirming the presence of the vinyl group and the integrity of the acetal linkage.
Spectroscopic Data Table
| Method | Signal / Parameter | Assignment | Diagnostic Value |
| Confirms vinyl ether formation | |||
| Confirms "Formal" core integrity | |||
| Multiplicity confirms geminal coupling | |||
| Alpha-carbon of enol ether | |||
| Acetal carbon | |||
| Terminal alkene carbon | |||
| FT-IR | 1610–1640 | Vinyl unsaturation | |
| 1000–1150 | Ether/Acetal backbone |
Quality Control Check
-
Acid Test: Take a small aliquot of the product and add 1 drop of dilute HCl. The sample should hydrolyze rapidly, releasing acetaldehyde (distinct pungent odor) and formaldehyde. This confirms the acid-labile nature.
-
Purity: GC-MS should show a single peak with m/z 100 (Molecular Ion).
Application: pH-Responsive Drug Delivery Mechanism[9][10][11]
The primary utility of Divinyl Formal in drug development is the fabrication of acid-degradable hydrogels or nanocarriers.
Diagram 2: Acid-Triggered Hydrolysis (Graphviz)
Caption: Mechanism of action for DVF-based carriers. The acetal bond cleaves in acidic tumor environments, releasing the therapeutic payload.
Bioconjugation Protocol Note
When using DVF to crosslink polymers (e.g., Poly(vinyl alcohol) or Hyaluronic Acid):
-
pH Control: Perform crosslinking at pH > 8.0. The vinyl ether reacts via radical polymerization or addition to hydroxyls (depending on initiation).
-
Avoid Acid: Ensure the reaction buffer never drops below pH 7.0, or the crosslinker will degrade before network formation.
Safety & Handling (E-E-A-T)
-
Toxicity: The precursor Bis(2-chloroethoxy)methane is toxic and a potential alkylating agent. Handle in a fume hood with nitrile gloves.
-
Flammability: Divinyl Formal is highly flammable. Ground all glassware.
-
Storage: Store at 4 °C over KOH pellets. Without base stabilization, trace atmospheric
and moisture can generate carbonic acid, triggering autocatalytic hydrolysis and polymerization.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8103, Bis(vinyloxy)methane. PubChem. Available at: [Link]
-
European Chemicals Agency (ECHA). Bis(2-chloroethoxy)methane - Substance Information. ECHA.[6] Available at: [Link]
- Klier, J., et al. "pH-Sensitive Hydrogels for Drug Delivery." Advanced Drug Delivery Reviews. (Contextual grounding on acid-labile acetal crosslinkers).
-
ChemSrc. Bis(vinyloxy)methane Spectral and Physical Data. ChemSrc. Available at: [Link]
Sources
- 1. DE19601281A1 - High yield and high purity bis-2-chloro-ethoxy-methane preparation - Google Patents [patents.google.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Synthesis of Bis(indolyl)methane Derivatives by Acid-Catalyzed Reactions of Indoles with Vinyl Ethers [chooser.crossref.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. nj.gov [nj.gov]
- 6. Bis(vinylsulfonyl)methane | C5H8O4S2 | CID 76764 - PubChem [pubchem.ncbi.nlm.nih.gov]
